

Comparing the anticancer efficacy of Demethylwedelolactone Sulfate and Wedelolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethylwedelolactone Sulfate*

Cat. No.: *B3027529*

[Get Quote](#)

A Comparative Analysis of the Anticancer Efficacy of Wedelolactone and Its Analogs

An objective review of the available scientific evidence on the anticancer properties of Wedelolactone and Demethylwedelolactone, highlighting the current data gap for **Demethylwedelolactone Sulfate**.

This guide provides a comprehensive comparison of the anticancer efficacy of Wedelolactone and its related compound, Demethylwedelolactone, for an audience of researchers, scientists, and drug development professionals. While the primary focus of this analysis is on Wedelolactone due to the extensive body of available research, we will also present the limited existing data for Demethylwedelolactone. It is crucial to note at the outset that a direct comparison with **Demethylwedelolactone Sulfate** is not possible at this time due to a lack of published scientific studies on its anticancer activity.

Executive Summary

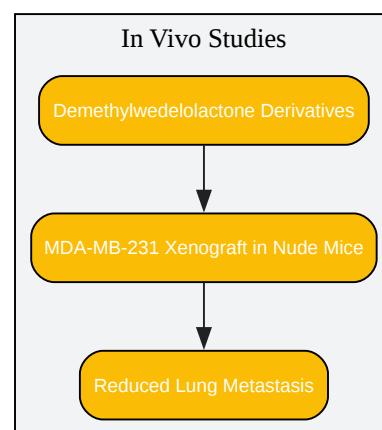
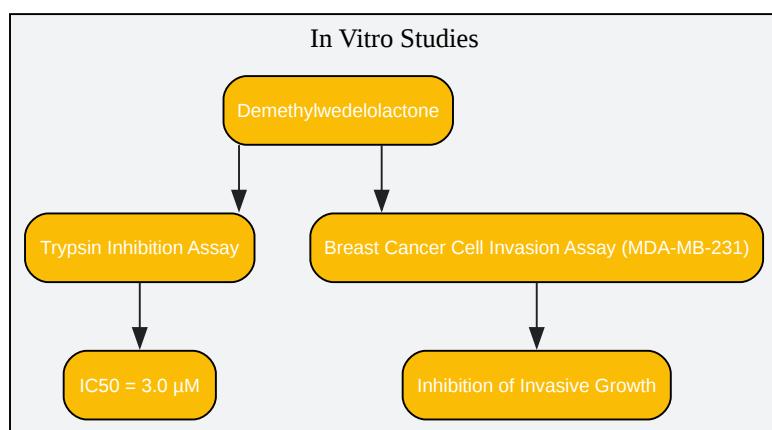
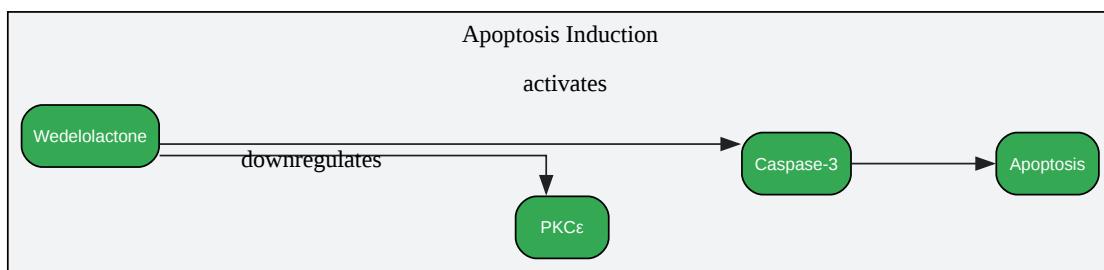
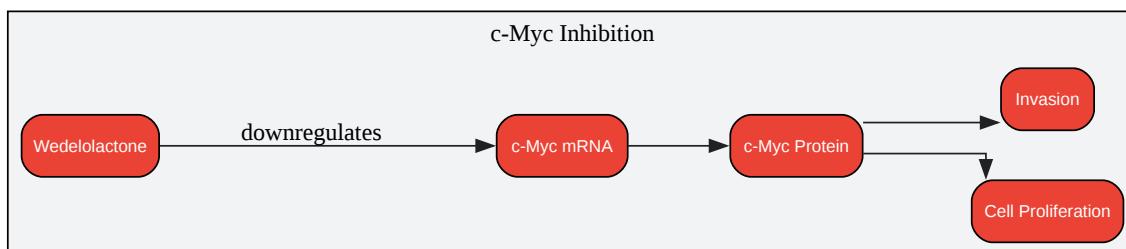
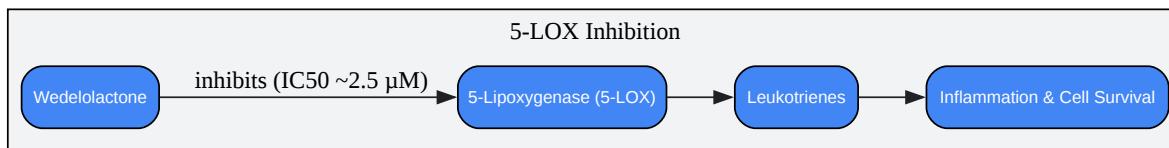
Wedelolactone, a naturally occurring coumestan found in plants such as *Eclipta prostrata* and *Wedelia calendulacea*, has demonstrated significant anticancer properties across a wide range of cancer types in both *in vitro* and *in vivo* studies. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis. In

contrast, research on Demethylwedelolactone is less extensive, with current studies primarily indicating its potential in inhibiting cancer cell invasion. For **Demethylwedelolactone Sulfate**, a sulfated derivative of Demethylwedelolactone, there is a notable absence of scientific literature detailing its anticancer efficacy.

Wedelolactone: A Multi-Targeted Anticancer Agent

Wedelolactone has been extensively investigated for its potent anticancer effects. It has been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in various cancer cell lines.

Quantitative Assessment of Anticancer Activity






The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wedelolactone in various cancer cell lines as reported in the scientific literature.

Cancer Type	Cell Line	IC50 (μM)	Reference
Prostate Cancer	LNCaP	8 - 12	[1]
Prostate Cancer	PC3	8 - 12	[1]
Prostate Cancer	DU145	8 - 12	[1]
Breast Cancer	MCF-7	25.77 ± 4.82	[2]
Ovarian Cancer	SKOV-3	33.64 ± 1.45	[2]
Ovarian Cancer	PA-1	10	[3]
Ovarian Cancer	A2780	See reference	[4]
Ovarian Cancer	A2780cisR	See reference	[4]

Note: The effectiveness of Wedelolactone can vary significantly depending on the cancer cell type and the specific experimental conditions. For cisplatin-resistant ovarian cancer cell lines (A2780cisR), Wedelolactone showed a greater relative ability to induce cell death compared to cisplatin^[4].

Key Signaling Pathways Targeted by Wedelolactone

Wedelolactone exerts its anticancer effects by modulating several critical signaling pathways. These include the induction of apoptosis through caspase activation, downregulation of pro-survival proteins, and inhibition of pathways that promote cancer cell growth and metastasis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKC ϵ without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the anticancer efficacy of Demethylwedelolactone Sulfate and Wedelolactone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027529#comparing-the-anticancer-efficacy-of-demethylwedelolactone-sulfate-and-wedelolactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com